1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position, an azetidine ring at the 1-position, and a carboxamide linkage to a 6-methoxy-substituted pyridine group.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-26-16-4-3-13(8-18-16)22-17(25)12-9-23(10-12)14-7-15(20-11-19-14)24-6-2-5-21-24/h2-8,11-12H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGPGHFSJWYCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole moiety : Known for various pharmacological activities.
- Pyrimidine and pyridine rings : Often associated with anti-cancer and anti-inflammatory properties.
- Azetidine ring : Contributes to the compound's bioactivity.
Molecular Formula : CHNO
Molecular Weight : 394.4 g/mol
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including leukemia and non-small cell lung cancer.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | K-562 (Leukemia) | 0.04 |
| Compound B | HOP-92 (Lung Cancer) | 11.4 |
In a study by Bandgar et al. (2010), a related pyrazole compound demonstrated 61–73% inhibition at a concentration of 10 µM , indicating a strong potential for further development in anticancer therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation markers in various models, with some compounds achieving significant inhibition compared to standard treatments.
| Study | Inhibition (%) at 10 µM |
|---|---|
| Bandgar et al. (2010) | 47% IL-6 inhibition |
| Dexamethasone (control) | 85% |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been reported to inhibit CDKs, leading to reduced cancer cell proliferation.
- Modulation of Inflammatory Pathways : The pyrazole moiety is known to interfere with the signaling pathways involved in inflammation, particularly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives, including the target compound, which were tested against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.
Case Study 2: Anti-tubercular Activity
In another investigation focusing on anti-tubercular agents, derivatives similar to the target compound were evaluated against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 µM , suggesting potential for development as anti-tubercular medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons include:
Structural Analogues with Pyrimidine-Pyrazole Scaffolds
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)
- Molecular Weight : 374.4 g/mol vs. ~395–410 g/mol (estimated for the target compound, based on structural similarity).
- Key Features : This analogue replaces the azetidine-carboxamide group with a pyrazolo-pyridine-carboxamide system. The ethyl and methyl substitutions on the pyrazole may enhance metabolic stability compared to the target compound’s unsubstituted pyrazole .
- Pharmacological Relevance : Pyrazolo-pyridine derivatives are explored as kinase inhibitors, suggesting that the target compound’s pyrimidine-pyrazole core may share similar binding modes .
2-Chloro-N-[4-(2-Furanyl)-2-Pyrimidinyl]Acetamide (CAS 832740-97-3)
- Substituent Effects : The chloro and furanyl groups in this compound contrast with the methoxy-pyridine and azetidine groups in the target molecule. Chlorine atoms often improve lipophilicity, whereas methoxy groups enhance solubility—a critical distinction for bioavailability .
Functional Group Comparisons
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the azetidine core formation followed by functionalization of pyrimidine and pyrazole moieties. Critical steps include:
- Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination for pyrimidine-pyrazole linkage .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
- Temperature Control : Maintain 80–100°C for azetidine ring closure to avoid side reactions .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures >95% purity .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole N1-substitution) and azetidine conformation .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (e.g., 0.1% TFA in acetonitrile/water) assess purity and stability .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm primary targets .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions (pH, serum content) .
Advanced: What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
- QSAR Modeling : Apply machine learning (e.g., Random Forest) to correlate substituent effects (e.g., methoxy position) with activity .
- MD Simulations : Analyze azetidine ring flexibility and its impact on binding kinetics (e.g., RMSD plots) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .
- Stability Tests : Monitor via HPLC every 3 months; degradation >5% warrants repurification .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in inflammatory pathways?
Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB targets) .
- Phosphoproteomics : Enrichment techniques (TiO₂ beads) to map kinase signaling cascades .
- In Vivo Models : Use LPS-induced inflammation in murine models, with cytokine profiling (ELISA/MSD) .
Basic: What are the primary in vitro assays for initial biological screening?
Answer:
- Kinase Inhibition : Screen against panels (e.g., Eurofins KinaseProfiler) at 1–10 µM .
- Cell Viability : MTT/WST-1 assays in cancer lines (e.g., HCT-116, HeLa) .
- Membrane Permeability : Caco-2 monolayers with LC-MS quantification .
Advanced: How to address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) at ≤1% to enhance solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- pH Adjustment : Test buffers (pH 6.5–7.4) mimicking physiological conditions .
Advanced: What strategies optimize selectivity over structurally similar off-targets?
Answer:
- Fragment Replacement : Substitute pyrimidine with triazine to reduce ATP-binding pocket affinity .
- Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics with off-target proteins .
- Covalent Probes : Introduce acrylamide warheads for irreversible target engagement (e.g., cysteine residues) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods for weighing and dissolution .
- Waste Disposal : Collect in halogenated solvent containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
